molecular formula C28H25N3 B1367587 9-Ethylcarbazole-3-carboxaldehyde N-Benzyl-N-phenylhydrazone CAS No. 75238-79-8

9-Ethylcarbazole-3-carboxaldehyde N-Benzyl-N-phenylhydrazone

Katalognummer: B1367587
CAS-Nummer: 75238-79-8
Molekulargewicht: 403.5 g/mol
InChI-Schlüssel: RPHJRJPXKZMFFQ-BRPDVVIDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Ethylcarbazole-3-carboxaldehyde N-Benzyl-N-phenylhydrazone is a useful research compound. Its molecular formula is C28H25N3 and its molecular weight is 403.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

9-Ethylcarbazole-3-carboxaldehyde N-benzyl-N-phenylhydrazone (ECCA) is a derivative of carbazole, a compound known for its diverse biological activities. This article aims to explore the biological activity of ECCA, focusing on its mechanisms, therapeutic potential, and relevant case studies.

ECCA has the following chemical characteristics:

  • Molecular Formula : C28H25N3
  • Molecular Weight : 403.53 g/mol
  • CAS Number : 75238-79-8

ECCA exhibits its biological effects primarily through the modulation of various signaling pathways. Notably, it has been shown to activate the p53 signaling pathway, which plays a crucial role in regulating cell cycle and apoptosis. The activation of this pathway leads to increased apoptosis in cancer cells while sparing normal cells.

Key Mechanisms:

  • Apoptosis Induction : ECCA enhances caspase activity, leading to increased apoptosis in melanoma cells.
  • Cell Cycle Regulation : By upregulating p53, ECCA influences cell cycle progression and promotes senescence in tumor cells.
  • Inhibition of Tumor Growth : In vivo studies indicate that ECCA significantly suppresses tumor growth without adversely affecting normal tissues.

Biological Activity

The biological activities of ECCA have been investigated in various studies, particularly concerning its anticancer properties.

Antitumor Activity

A study demonstrated that ECCA selectively inhibited the growth of BRAF-mutated and wild-type melanoma cells while showing minimal effects on normal human melanocytes. The compound's ability to induce apoptosis was confirmed through biochemical assays that measured caspase activation and cell proliferation rates.

Study ReferenceCell TypeEffectMechanism
MelanomaInhibition of growthActivation of p53 pathway
Normal MelanocytesMinimal effectSelective targeting

Case Studies

Several case studies have highlighted the potential of ECCA as a therapeutic agent:

  • Case Study on Melanoma Treatment :
    • Objective : To evaluate the efficacy of ECCA in melanoma models.
    • Findings : ECCA treatment resulted in significant tumor size reduction in animal models, with no observable toxicity to surrounding tissues.
  • Combination Therapy :
    • Objective : To assess the impact of combining ECCA with BRAF inhibitors.
    • Findings : The combination therapy exhibited enhanced growth inhibition compared to either treatment alone, suggesting a synergistic effect.

Comparative Analysis with Other Carbazole Derivatives

ECCA is part of a larger class of carbazole derivatives known for their biological activities. Below is a comparison table highlighting key derivatives and their reported activities:

Compound NameBiological ActivityReference
9-Ethylcarbazole-3-carbaldehydeAntitumor (melanoma)
CeliptiumApproved for metastatic breast cancer
MidostaurinTreatment for AML and NSCLC

Eigenschaften

CAS-Nummer

75238-79-8

Molekularformel

C28H25N3

Molekulargewicht

403.5 g/mol

IUPAC-Name

N-benzyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline

InChI

InChI=1S/C28H25N3/c1-2-30-27-16-10-9-15-25(27)26-19-23(17-18-28(26)30)20-29-31(24-13-7-4-8-14-24)21-22-11-5-3-6-12-22/h3-20H,2,21H2,1H3/b29-20-

InChI-Schlüssel

RPHJRJPXKZMFFQ-BRPDVVIDSA-N

SMILES

CCN1C2=C(C=C(C=C2)C=NN(CC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C51

Isomerische SMILES

CCN1C2=C(C=C(C=C2)/C=N\N(CC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C51

Kanonische SMILES

CCN1C2=C(C=C(C=C2)C=NN(CC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C51

Key on ui other cas no.

75238-79-8

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.